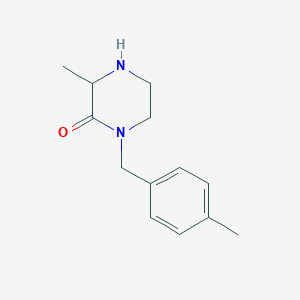

3-Methyl-1-(4-methylbenzyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

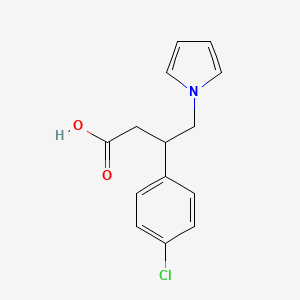

“3-Methyl-1-(4-methylbenzyl)piperazin-2-one” is an organic compound with the molecular formula C13H18N2O . It has a molecular weight of 218.29 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of “3-Methyl-1-(4-methylbenzyl)piperazin-2-one” and similar compounds often involves the use of hydrazonoyl chlorides and N-substituted piperazine . The synthesis process typically involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .

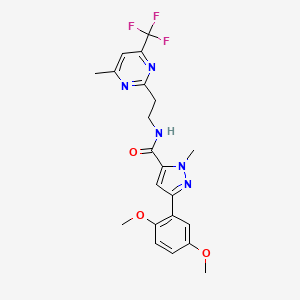

Molecular Structure Analysis

The molecular structure of “3-Methyl-1-(4-methylbenzyl)piperazin-2-one” consists of a six-membered ring containing two opposing nitrogen atoms . The structure also includes a methyl group and a benzyl group .

Physical And Chemical Properties Analysis

“3-Methyl-1-(4-methylbenzyl)piperazin-2-one” is a viscous liquid . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Antibacterial Activity

3-Methyl-1-(4-methylbenzyl)piperazin-2-one has been studied for its potential antibacterial properties. Research indicates that derivatives of this compound can be synthesized and have shown activity against various bacterial strains. This application is particularly significant in the search for new antibiotics to combat resistant bacteria .

Antipsychotic Drug Development

The structure of 3-Methyl-1-(4-methylbenzyl)piperazin-2-one is conducive to forming derivatives that act as dopamine and serotonin antagonists. These properties are essential for the development of antipsychotic medications, which are used to treat disorders like schizophrenia and bipolar disorder .

Antimicrobial Efficacy

In addition to its antibacterial uses, this compound’s derivatives have also been explored for their antimicrobial efficacy. This broadens its potential application in treating not just bacterial infections but also other types of microbial infections .

Anti-HIV Research

Piperazine derivatives, which include 3-Methyl-1-(4-methylbenzyl)piperazin-2-one, have been investigated for their anti-HIV properties. This research is crucial in the ongoing fight against HIV/AIDS, as it could lead to the development of new therapeutic agents .

Material Science

The compound’s unique chemical structure makes it a candidate for use in material science research, particularly in the synthesis of novel organic compounds with potential applications in various industries .

Chemical Synthesis

3-Methyl-1-(4-methylbenzyl)piperazin-2-one serves as a building block in chemical synthesis. It can be used to create a wide array of structurally diverse molecules, which can then be applied in different fields of chemistry and pharmacology .

Safety and Hazards

properties

IUPAC Name |

3-methyl-1-[(4-methylphenyl)methyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-3-5-12(6-4-10)9-15-8-7-14-11(2)13(15)16/h3-6,11,14H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEPVMUSZMGPMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)CC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(4-methylbenzyl)piperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol](/img/structure/B2886740.png)

![N-(2-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2886743.png)

![2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide](/img/structure/B2886745.png)

![N-(2-(6-((3,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2886748.png)

![4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2886749.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2886750.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2886752.png)

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886757.png)